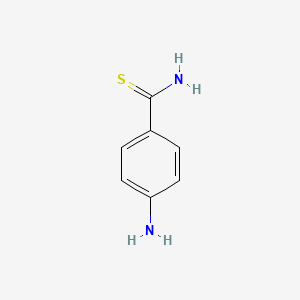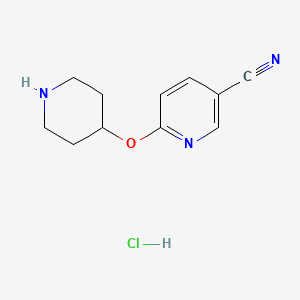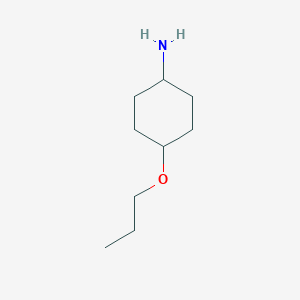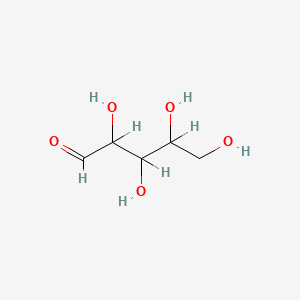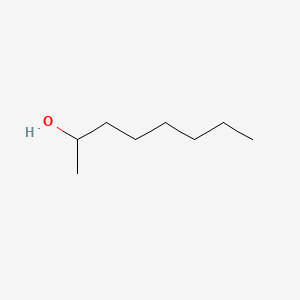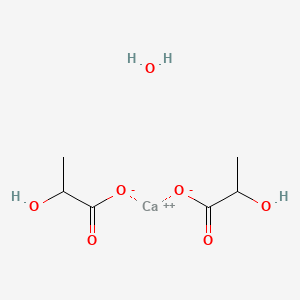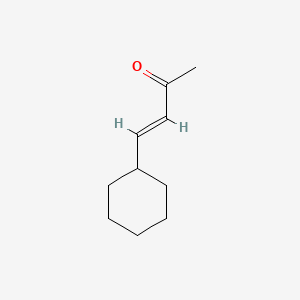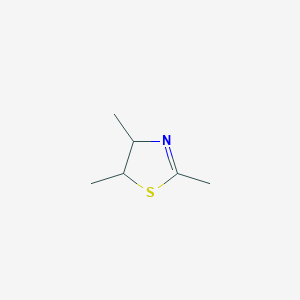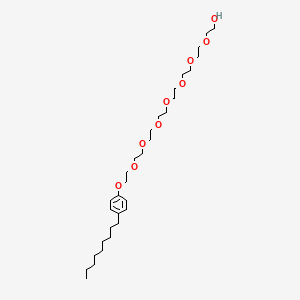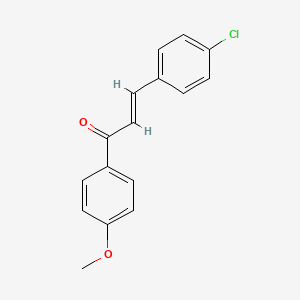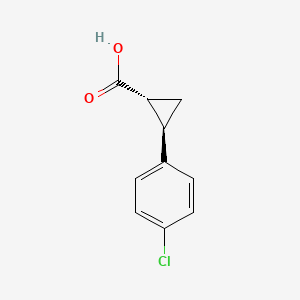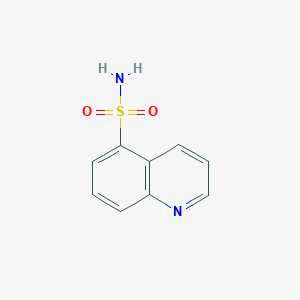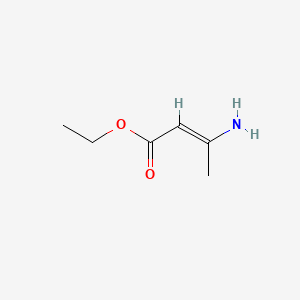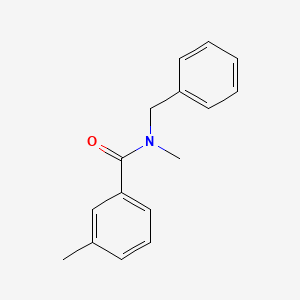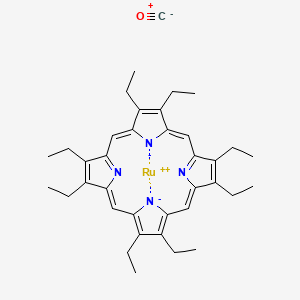
2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine ruthenium(II) carbonyl
Vue d'ensemble
Description
“2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine ruthenium(II) carbonyl” is an organo-metallic compound . It has the empirical formula C37H44N4ORu and a molecular weight of 661.84 . This compound is used in applications requiring non-aqueous solubility, such as recent solar energy and water treatment applications .
Molecular Structure Analysis
The compound has a complex structure with a ruthenium core . The SMILES string representation of the molecule is [C-]#[O+].CCc1c(CC)c2cc3c(CC)c(CC)c4cc5nc(cc6c(CC)c(CC)c(cc1n2)n6[Ru]n34)c(CC)c5CC .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, it’s known that ruthenium-based compounds are often used as catalysts .Physical And Chemical Properties Analysis
This compound has a maximum absorption wavelength (λmax) of 391 nm . Other physical and chemical properties specific to this compound are not available in the current resources.Applications De Recherche Scientifique
Phase Segregation in Polymer Blends
RuOEP has been studied for its behavior in thin films, particularly in blends with regioregular poly(3-hexylthiophene-2,5-diyl) (P3HT). Infrared and UV-visible spectroscopies, along with transmission electron microscopy, have shown that RuOEP and P3HT undergo phase segregation when annealed in solvent vapors. This process results in the formation of microenvironments within the films, suggesting applications in the development of advanced materials with tailored properties (Eigner, Konold, & Massari, 2009).
Anticancer Activity
Research on RuOEP complexes has extended into the field of medicinal chemistry, where these complexes have shown promising anticancer activities. Specifically, studies have demonstrated the effectiveness of RuOEP complexes in inhibiting the growth of human hepatocellular carcinoma cells through the induction of apoptosis and inhibition of cell migration and invasion. These effects are attributed to the regulation of the Nrf2 pathway, showcasing RuOEP's potential as a chemotherapeutic agent (Lu, Shen, Yang, & Gu, 2016).
Electrogenerated Chemiluminescence
The electrogenerated chemiluminescence (ECL) of RuOEP has been investigated, revealing its ability to emit light in fluid solutions. This property is significant for analytical and sensing applications, where RuOEP can serve as a luminescent probe or in the development of ECL-based sensors and assays (Bolin & Richter, 2009).
Surface Restructuring
Studies involving the self-assembled monolayers of RuOEP on Au(111) have provided insights into the time-dependent surface restructuring of porphyrin networks. This has implications for the design of nanostructured surfaces and the development of molecular electronics, where the controlled assembly and restructuring of molecular components are crucial (Kim, Kim, & Park, 2020).
Nucleic Acid Detection
RuOEP nanoparticles have been explored as a platform for the sensitive and selective detection of nucleic acids. This application is particularly relevant in the fields of diagnostics and biosensing, where the ability to detect and quantify specific DNA or RNA sequences is essential (Zhai, Li, & Sun, 2011).
Safety And Hazards
Propriétés
IUPAC Name |
carbon monoxide;2,3,7,8,12,13,17,18-octaethylporphyrin-22,24-diide;ruthenium(2+) | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H44N4.CO.Ru/c1-9-21-22(10-2)30-18-32-25(13-5)26(14-6)34(39-32)20-36-28(16-8)27(15-7)35(40-36)19-33-24(12-4)23(11-3)31(38-33)17-29(21)37-30;1-2;/h17-20H,9-16H2,1-8H3;;/q-2;;+2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRTFSNIGJRIMPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)CC)CC)CC)CC)C(=C3CC)CC)CC.[C-]#[O+].[Ru+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H44N4ORu | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
661.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine ruthenium(II) carbonyl | |
CAS RN |
41636-35-5 | |
| Record name | 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine ruthenium(II) carbonyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



